molecular formula C13H16N2S B8751607 2-[(piperidin-3-yl)methyl]-1,3-benzothiazole

2-[(piperidin-3-yl)methyl]-1,3-benzothiazole

Cat. No. B8751607
M. Wt: 232.35 g/mol
InChI Key: KIRWOLSOCHDART-UHFFFAOYSA-N
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Patent
US09126952B2

Procedure details

0.58 g (1.75 mmol) of tert-butyl 3-benzothiazol-2-ylmethylpiperidine-1-carboxylate were dissolved in 5.0 ml of hydrogen chloride/dioxane (4 N) and stirred at room temperature for 1 h. The solvent was removed in vacuo, and the residue was dissolved in 50 ml of water. The aqueous phase was adjusted to pH=9 using sodium hydroxide solution (1 N) and extracted with 2×50 ml of ethyl acetate. Conventional work-up gave 0.41 g of 2-piperidin-3-ylmethylbenzothiazole; HPLC/MS (M+H)+=233 as oil.
Name
tert-butyl 3-benzothiazol-2-ylmethylpiperidine-1-carboxylate
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[CH2:10][CH:11]1[CH2:16][CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12]1>Cl.O1CCOCC1>[NH:13]1[CH2:14][CH2:15][CH2:16][CH:11]([CH2:10][C:2]2[S:1][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=2)[CH2:12]1 |f:1.2|

Inputs

Step One
Name
tert-butyl 3-benzothiazol-2-ylmethylpiperidine-1-carboxylate
Quantity
0.58 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)CC2CN(CCC2)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×50 ml of ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1CC(CCC1)CC=1SC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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